rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one
Description
rac-(1R,5S)-Bicyclo[3.1.0]hexan-2-one is a bicyclic ketone with the molecular formula C₆H₈O, a molecular weight of 96.13 g/mol, and a single isotope mass of 96.057515 Da . It features a strained bicyclo[3.1.0]hexane skeleton with two defined stereocenters at positions 1R and 5S, contributing to its unique reactivity and conformational rigidity. This compound is cataloged under CAS numbers 58001-78-8 and 4160-49-0, with ChemSpider ID 477938 . Its structural rigidity makes it valuable in synthetic chemistry, particularly for designing conformationally locked analogs in drug discovery and biocatalysis .
Properties
CAS No. |
1807941-54-3 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene or enone precursor using a strong base or acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or hydroxylated derivatives
Scientific Research Applications
Overview
Rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one is a bicyclic compound notable for its unique structure, which includes a ketone functional group. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activity and versatility as a building block for more complex molecules.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique bicyclic structure allows chemists to develop more complex molecules through various chemical reactions, including:
- Diels-Alder reactions : This method is often employed to construct the bicyclic framework.
- Functional group transformations : These reactions enable the conversion of the ketone group into other functional groups, enhancing the compound's utility in synthetic pathways.
Pharmaceutical Development
The compound's structural features suggest potential interactions with biological targets, making it a candidate for drug development:
- Biological Activity : Preliminary studies indicate that this compound may influence metabolic pathways or receptor activities, although detailed mechanisms are still under investigation.
- Therapeutic Applications : Ongoing research aims to explore its efficacy as a therapeutic agent in treating various conditions, potentially through modulation of specific signaling pathways.
Interaction Studies
Understanding how this compound interacts with enzymes and receptors is crucial for elucidating its mechanism of action:
- Enzyme Interactions : Studies focus on how the compound may affect enzyme activity and metabolic processes.
- Receptor Binding : Investigations aim to determine its affinity for different receptors, which could lead to the development of novel therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in scientific research:
Case Study 1: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives from this compound through oxidation and reduction reactions using common reagents such as potassium permanganate and lithium aluminum hydride. These derivatives exhibited differing biological activities, showcasing the compound's versatility .
Research focused on assessing the biological activity of this compound revealed that it may modulate specific signaling pathways involved in cellular processes . The study emphasized the need for further exploration to identify its therapeutic potential.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one
- Structural Difference : Contains a seven-membered bicyclic system (3.2.0) vs. the six-membered (3.1.0) system in the parent compound.
- Reactivity: Undergoes regiodivergent Baeyer-Villiger oxidation via cyclohexanone monooxygenase (CHMO), producing distinct lactones depending on the enantiomer .
- Applications : Used in asymmetric biocatalysis to study enzyme-substrate stereochemical preferences.
3-Azabicyclo[3.1.0]hexan-2-one Derivatives
- Structural Modifications : Replacement of a carbon atom with nitrogen (e.g., 3-azabicyclo[3.1.0]hexan-2-one ) introduces hydrogen-bonding capabilities and alters electronic properties.
- Examples :
- (1R,5S)-3-Cyclohexyl-1-methyl-4-phenyl-3-azabicyclo[3.1.0]hexan-2-one (7h) : Synthesized via intramolecular cyclization using t-BuOK/18-crown-6, with NMR data confirming stereochemistry .
- (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one : Exhibits enhanced steric hindrance, influencing its reactivity in nucleophilic substitutions .
- Applications : Serve as intermediates for bioactive molecules, including purine derivatives targeting GPCRs .
Oxa- and Sulfonyl-Substituted Analogs
- Oxabicyclo Derivatives :
- Sulfonyl Derivatives :
Methyl-Substituted Bicyclo[3.1.0]hexan-2-one Derivatives
- (1S,5S)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene : A terpene-derived analog with demonstrated cholesterol-modulating activity via PCSK9 inhibition .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one, with a molecular formula of and a molecular weight of approximately 96.13 g/mol, is a bicyclic compound characterized by its unique bicyclo[3.1.0] structure and a ketone functional group at the second carbon position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets that may influence metabolic pathways or receptor activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps, including the catalytic intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene, which yields homochiral intermediates that can be oxidized to form the desired ketone . The stereochemistry of the compound plays a crucial role in its biological activity, affecting its reactivity and potential interactions with biological molecules.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Receptor Interaction : Preliminary studies suggest that this compound can interact with various receptors, potentially modulating specific signaling pathways. For instance, it has been evaluated for its affinity towards A3 adenosine receptors (A3AR), which are promising targets for treating inflammation and cancer .
- Medicinal Chemistry Applications : The unique structure of this compound allows it to serve as a scaffold for developing new therapeutic agents. Its potential as a ligand for certain receptors has been explored in various studies aimed at understanding its mechanism of action and therapeutic efficacy .
Case Studies
Several studies have investigated the biological activity of this compound:
- Adenosine Receptor Affinity : A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and evaluated for their P1 receptor affinities in radioligand binding studies, revealing moderate A3AR affinity with a Ki value of 0.38 μM for one derivative .
- Functional Assays : In functional assays targeting P2Y receptors, derivatives based on the bicyclo[3.1.0]hexane scaffold displayed no off-target activity up to concentrations of 10 μM, indicating specificity towards their intended targets .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one, and how are stereochemical outcomes controlled?
- Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition or ring-closing metathesis. For example, ethyl derivatives of bicyclo[3.1.0]hexane are prepared using oxabicyclic intermediates, where stereochemistry is controlled by chiral catalysts or directing groups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization . Characterization of intermediates via -NMR and chiral HPLC ensures stereochemical fidelity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : -NMR distinguishes bridgehead carbons (e.g., C1 and C5 in bicyclo[3.1.0]hexane) through distinct chemical shifts (~30–50 ppm for bridgehead carbons) .
- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns specific to the bicyclic structure (e.g., m/z 204 for molecular ion [M] in sesquithujene analogs) .
- Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases to resolve enantiomers .
Q. How is this compound utilized as a building block in organic synthesis?
- Methodological Answer : The ketone group at C2 enables functionalization via Grignard additions or reductions. For example, ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate derivatives are used to synthesize complex terpenoids or pharmaceuticals by opening the strained cyclopropane ring under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve conflicting data on reaction yields during scale-up synthesis of this compound?
- Methodological Answer : Contradictions often arise from solvent purity, trace metal contaminants, or inconsistent temperature gradients. Implement control experiments:
- Reproducibility Testing : Follow IUPAC guidelines for repeatability (intra-lab) and reproducibility (inter-lab) using standardized hexane solutions to assess solvent effects .
- Data Analysis : Apply statistical tools (e.g., ANOVA) to compare batch yields and identify outliers. Ensure all NEMSIS-defined data fields (e.g., reaction time, catalyst loading) are rigorously labeled for cross-study comparisons .
Q. What advanced techniques are used to determine the absolute configuration of this compound enantiomers?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., Mosher’s acid) to obtain unambiguous stereochemical assignments .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for C=O and bridgehead C-H stretches to confirm configuration .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map frontier orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on ring strain to model cyclopropane ring-opening kinetics .
Key Considerations for Researchers
- Structural Complexity : The bicyclo[3.1.0]hexane scaffold’s strain and stereochemistry demand rigorous characterization to avoid misassignment .
- Data Transparency : Adhere to IUPAC reproducibility standards and document all experimental variables (e.g., solvent lot numbers, equipment calibration) to resolve contradictions .
- Ethical Reporting : Avoid overreliance on commercial databases (e.g., BenchChem); prioritize peer-reviewed journals and authoritative sources like NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
